molecular formula C13H12O B15074195 Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- CAS No. 61346-78-9

Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)-

Cat. No.: B15074195
CAS No.: 61346-78-9
M. Wt: 184.23 g/mol
InChI Key: RXNIUFYNIUAMNC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts acylation of 1,4-dihydro-1,4-methanonaphthalene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation.

Scientific Research Applications

Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind tightly to the colchicine site of tubulin, disrupting microtubule dynamics and inhibiting cell division.

Comparison with Similar Compounds

Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- can be compared with other similar compounds such as:

The uniqueness of Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61346-78-9

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

1-(4-tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraenyl)ethanone

InChI

InChI=1S/C13H12O/c1-8(14)9-4-5-12-10-2-3-11(6-10)13(12)7-9/h2-5,7,10-11H,6H2,1H3

InChI Key

RXNIUFYNIUAMNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3CC2C=C3

Origin of Product

United States

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